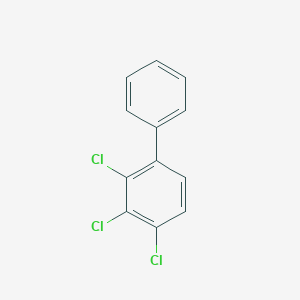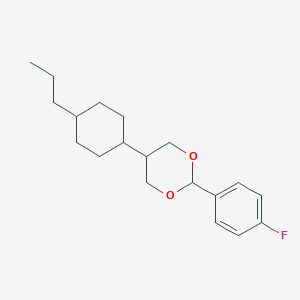
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a derivative of dioxane and has been synthesized using various methods. The unique structure of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is not fully understood. However, it is believed to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Effets Biochimiques Et Physiologiques
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its unique structure, which makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, one of the limitations of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane. One of the areas of research is the potential therapeutic effects of this compound in the treatment of depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to modulate the activity of various receptors in the brain and has potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Additionally, more efficient and cost-effective methods for the synthesis of this compound are needed to facilitate further research.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 4-propylcyclohexanone with 4-fluorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with ethylene glycol to obtain 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use in scientific research. This compound has been shown to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
Propriétés
Numéro CAS |
133058-92-1 |
|---|---|
Nom du produit |
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
Formule moléculaire |
C19H27FO2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C19H27FO2/c1-2-3-14-4-6-15(7-5-14)17-12-21-19(22-13-17)16-8-10-18(20)11-9-16/h8-11,14-15,17,19H,2-7,12-13H2,1H3 |
Clé InChI |
ZVSLXSYFQAWLGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
SMILES canonique |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Synonymes |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PROPYLCYCLOHEXYL)-1,3-DIOXANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



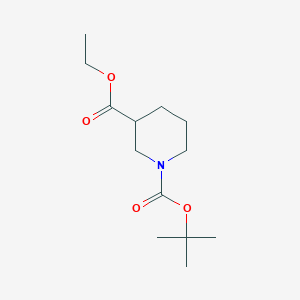

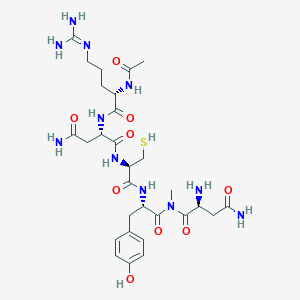

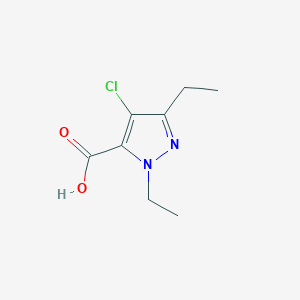
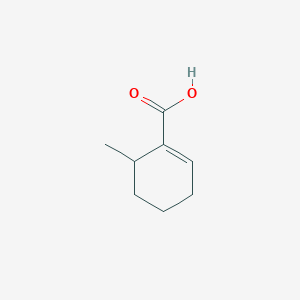
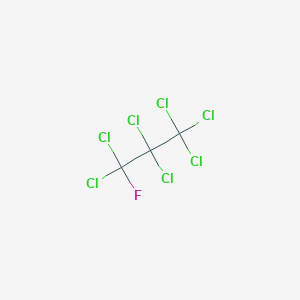

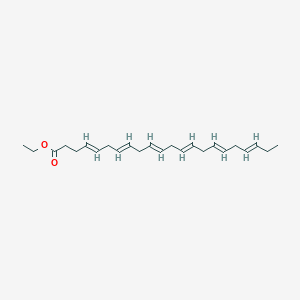
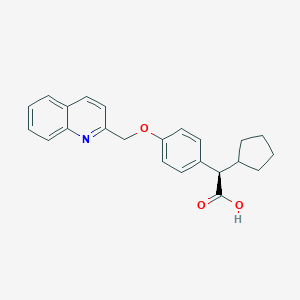
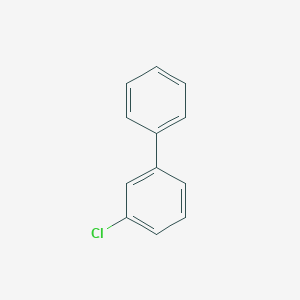
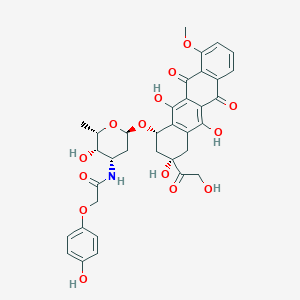
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
